molecular formula C6H9N B11836682 7-Azabicyclo[4.1.0]hept-3-ene

7-Azabicyclo[4.1.0]hept-3-ene

Cat. No.: B11836682
M. Wt: 95.14 g/mol
InChI Key: CLXBSKWHNHENQB-UHFFFAOYSA-N
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Description

Overview of Bicyclic Aziridines and their Significance in Organic Chemistry

Bicyclic aziridines are a class of organic compounds characterized by a three-membered ring containing a nitrogen atom fused to another ring system. These structures are of considerable interest in organic synthesis due to the inherent ring strain of the aziridine (B145994) ring. nih.govnih.gov This strain makes them reactive intermediates and versatile building blocks for the synthesis of more complex nitrogen-containing molecules. benthamdirect.com The high reactivity of the aziridine ring allows for various ring-opening and ring-expansion reactions, providing access to a diverse array of functionalized cyclic and acyclic amines. nih.govbenthamdirect.com Consequently, aziridines serve as precursors to a wide range of 4- to 7-membered heterocycles with significant biological and industrial applications, including azetidines, imidazoles, and pyrimidines. benthamdirect.com

Historical Development and Initial Studies of Azabicyclo[4.1.0]heptene Scaffolds

The development of azabicyclo[4.1.0]heptene scaffolds is closely tied to the advancement of synthetic methodologies for creating bicyclic aziridine systems. Early methods for aziridine synthesis were often considered challenging due to the instability of the products. benthamdirect.com However, the evolution of techniques such as intramolecular aziridination has provided more efficient and diastereoselective routes to these scaffolds. acs.orgnih.govrsc.org

A significant milestone in the study of this particular scaffold was its identification as a key intermediate in the synthesis of pharmaceutically important compounds. For instance, derivatives of 7-azabicyclo[4.1.0]hept-3-ene are crucial in the industrial production of the anti-influenza drug oseltamivir (B103847). patsnap.com This application spurred further research into scalable and economically viable synthetic processes for these intermediates. patsnap.com Studies have explored various synthetic pathways, including the reaction of dihalocarbenes with dihydropyridines and the rhodium(II)-catalyzed intramolecular aziridination of allenes, to produce a range of substituted azabicyclo[4.1.0]heptene derivatives. rsc.orgnih.gov

Structural Features and Nomenclature of this compound

The core structure of this compound consists of a cyclohexene (B86901) ring fused to an aziridine ring. The "7-aza" prefix indicates that the nitrogen atom is at the 7th position of the bicyclic system, forming the three-membered ring with carbons 1 and 6. The "[4.1.0]" designation in the bicyclo nomenclature specifies the number of atoms in the bridges connecting the two bridgehead atoms (in this case, carbons 1 and 6). The "hept-3-ene" suffix denotes a seven-membered bicyclic system with a double bond between carbons 3 and 4. docking.org

The nomenclature of its derivatives follows standard IUPAC rules, specifying the position and stereochemistry of substituents. For example, a well-studied derivative is ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate. patsnap.comnih.gov The stereochemical descriptors (1R, 5R, 6R) define the specific spatial arrangement of the atoms at the chiral centers.

Below is a table summarizing the chemical properties of the parent compound and a representative derivative.

PropertyThis compoundEthyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Molecular Formula C6H9NC14H23NO3
Molecular Weight 95.14 g/mol 253.34 g/mol nih.gov
Parent Rings Cyclohexene, Ethylenimine docking.org-
CAS Number Not explicitly available for parent204255-02-7 nih.govveeprho.com
Canonical SMILES C1C=CC2C(C1)N2CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2)C(=O)OCC nih.gov

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental components in the field of medicinal chemistry. A significant portion of FDA-approved small-molecule drugs, estimated at 59%, incorporate a nitrogen heterocycle in their structure. researchgate.net These ring systems are crucial pharmacophores that interact with biological targets and influence the pharmacokinetic properties of a drug.

The this compound scaffold holds a notable position within this important class of compounds. Its primary significance lies in its role as a versatile synthetic intermediate. patsnap.com The ability to functionalize the scaffold at various positions allows for the creation of a library of complex molecules. The most prominent example is its use in the synthesis of oseltamivir, where the bicyclic core is elaborated to produce the final active pharmaceutical ingredient. patsnap.comresearchgate.net This connection underscores the practical value of the this compound system in developing therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

7-azabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C6H9N/c1-2-4-6-5(3-1)7-6/h1-2,5-7H,3-4H2

InChI Key

CLXBSKWHNHENQB-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1N2

Origin of Product

United States

Synthetic Methodologies for 7 Azabicyclo 4.1.0 Hept 3 Ene and Its Derivatives

Strategies for Constructing the Aziridine (B145994) Ring within the Bicyclic Framework

The formation of the aziridine ring is the key step in the synthesis of the 7-azabicyclo[4.1.0]heptene system. The main strategies involve either the direct conversion of a double bond within a pre-existing six-membered ring into an aziridine through intramolecular nitrene insertion or the stepwise construction of the bicyclic system from acyclic precursors.

Intramolecular Aziridination Reactions

Intramolecular aziridination of unsaturated nitrogen-containing precursors is a powerful method for the synthesis of N-heterocycles. In the context of 7-azabicyclo[4.1.0]hept-3-ene derivatives, this typically involves the generation of a reactive nitrogen species, such as a nitrene or a related intermediate, from an amine or amide tethered to a cyclohexene (B86901) scaffold. This reactive species then adds across the double bond in an intramolecular fashion to form the fused aziridine ring.

The use of hypervalent iodine reagents, such as iodosylbenzene (PhIO) and iodobenzene (B50100) diacetate (PIDA), as oxidants is a common and effective strategy for promoting intramolecular aziridination. These reagents facilitate the in situ generation of nitrene-like species from suitable nitrogen precursors, which then undergo cyclization.

A notable application of this methodology is in the synthesis of pyran-fused 2-oxa-7-azabicyclo[4.1.0]hept-3-ene derivatives. In these syntheses, 2-amino-4H-pyran derivatives, which contain an enamine structural feature, serve as the unsaturated precursors. Treatment of these compounds with PIDA at room temperature leads to the direct formation of the corresponding 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate (B1210297) scaffolds. This reaction is operationally simple, catalyst-free, and proceeds in a short time. The enamine fragment of the starting material reacts with PIDA to form the fused 2-acetoxy-NH-aziridine.

Similarly, iodosylbenzene (PhIO) has been employed as an exclusive oxidant in the presence of a carboxylic acid and triethylamine (B128534) to synthesize 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates from corresponding 4-H-pyran and spiropyran analogues. acs.org This protocol has been shown to be efficient in affording a diverse range of these pyran-fused NH-aziridines in good to excellent yields. acs.org The reaction is believed to proceed through the formation of an intermediate from the reaction of the enamine with the hypervalent iodine reagent, which then undergoes intramolecular cyclization.

The following table summarizes representative examples of oxidant-mediated intramolecular aziridination for the synthesis of 2-oxa-7-azabicyclo[4.1.0]hept-3-ene derivatives.

Starting MaterialOxidantProductYield (%)
2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrilePIDA6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate derivative90
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrilePIDA6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate derivative92
2-Amino-4-phenyl-4H-pyran-3-carbonitrile derivativePhIO/Benzoic Acid2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl benzoate (B1203000) derivative85 acs.org
2-Amino-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile derivativePhIO/Acetic Acid2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate derivative88 acs.org

Diastereoselective control is a critical aspect of the synthesis of complex molecules, including this compound derivatives, as it allows for the selective formation of one stereoisomer over others. In the context of intramolecular aziridination, the stereochemical outcome can be influenced by the stereochemistry of the starting material and the reaction conditions.

In the synthesis of 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates using iodosylbenzene, the aziridination reaction has been shown to be diastereoselective. acs.org The stereochemical course of the reaction is dictated by the existing stereochemistry of the starting pyran derivatives. The attack of the in situ generated nitrene equivalent occurs from a specific face of the double bond, leading to the formation of a particular diastereomer of the product. acs.org

For instance, starting from a racemic mixture of a 4H-pyran derivative, the reaction with iodosylbenzene in the presence of a carboxylic acid and triethylamine results in the formation of two diastereomeric products. The relative stereochemistry of these products is a direct consequence of the stereochemistry of the starting enantiomers. acs.org The diastereoselectivity arises from the steric and electronic factors that govern the transition state of the intramolecular cyclization.

The following table provides examples of the diastereoselective synthesis of 2-oxa-7-azabicyclo[4.1.0]hept-3-ene derivatives.

Starting Material (Stereochemistry)ReagentsProduct (Diastereomers)Diastereomeric Ratio
Racemic 2-amino-4-aryl-4H-pyran derivativePhIO, Carboxylic Acid, Et3NDiastereomeric 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylatesNot specified, but diastereoselective acs.org
Chiral cyclohexenol (B1201834) derivative3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-oneDiastereomeric cyclitol aziridinesDiastereoselective, influenced by directing groups

Cyclization Approaches to Form the Azabicyclo[4.1.0]heptene Scaffold

An alternative to the direct aziridination of a pre-formed ring is the construction of the bicyclic scaffold through the cyclization of a functionalized acyclic or monocyclic precursor. These methods involve the sequential formation of the six-membered ring and the aziridine, or vice versa.

One of the key strategies in this category involves the ring-closing of aminodiol intermediates. This approach has been successfully applied to the synthesis of this compound-3-carboxylic acid esters. patsnap.com The synthesis commences with an epoxide which is then subjected to a ring-opening reaction with an amine to generate an aminodiol. This intermediate possesses the necessary functionalities for the subsequent cyclization to form the aziridine ring. The aminodiol is then treated with a sulfonylating agent, which activates the hydroxyl groups for intramolecular nucleophilic substitution by the amino group, leading to the formation of the aziridine ring and thus the bicyclic system. patsnap.com

The condensation of an epoxide with an amine is a crucial first step in the synthesis of the aforementioned aminodiol intermediates. patsnap.com This reaction sets the stage for the subsequent transformations that lead to the final 7-azabicyclo[4.1.0]heptene scaffold. A patent describes a process where an epoxide is reacted with an amine to yield an aminodiol. patsnap.com This aminodiol is then subjected to a reaction with a sulfonylating agent to facilitate the ring closure to the aziridine. patsnap.com A similar approach has been described for the synthesis of the saturated analogue, 7-methyl-aza-bicyclo[4.1.0]heptane, where cyclohexene oxide is reacted with a methylamine (B109427) solution to produce an o-methylaminocyclohexanol intermediate, which is then cyclized.

The general synthetic sequence can be summarized as follows:

Epoxide-Amine Condensation: An appropriate cyclohexene oxide derivative is reacted with an amine to afford a trans-aminocyclohexanol (an aminodiol).

Activation and Cyclization: The hydroxyl groups of the aminodiol are activated, typically by conversion to a better leaving group such as a sulfonate ester. Subsequent intramolecular nucleophilic attack by the nitrogen atom leads to the formation of the aziridine ring, completing the 7-azabicyclo[4.1.0]heptene framework.

This stepwise approach allows for a high degree of control over the stereochemistry of the final product, as the stereochemical relationships established in the initial epoxide opening and subsequent reactions are translated into the bicyclic product.

Introduction of Halogen Functionality via Carbene Additions (e.g., Dihalocarbenes)

The introduction of geminal dihalides at the 7-position of the this compound core is effectively achieved through the addition of dihalocarbenes to a suitable precursor. This method provides a direct route to 7,7-dihalo derivatives, which are valuable intermediates for further synthetic transformations.

A key strategy involves the reaction of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), with 1,4-dihydropyridine (B1200194) derivatives. nih.gov For example, a series of alkyl 7,7-dihalo-3-methyl-5-(nitrophenyl)-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylates were synthesized by reacting the corresponding alkyl 2-methyl-4-(nitrophenyl)-1,4-dihydropyridine-3-carboxylates with the appropriate dihalocarbene. nih.gov

Another method for generating dibromocarbene for this transformation is through the thermal decomposition of phenyl(tribromomethyl)mercury(II). This organomercury carbene precursor has been successfully used for the dibromocyclopropanation of dihydropyridines to yield 7,7-dibromo-2-azabicyclo[4.1.0]hept-3-ene derivatives. thieme-connect.de For instance, ethyl 2-benzoyl-5-benzyl-7,7-dibromo-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylate was prepared in 68% yield from the corresponding dihydropyridine (B1217469) precursor using this reagent in refluxing benzene. thieme-connect.de

The reaction conditions for these carbene addition reactions are crucial for achieving good yields and selectivity. The choice of carbene source and solvent can significantly influence the outcome of the reaction.

Synthesis of Specific Substituted this compound Analogues

Preparation of this compound-3-carboxylic Acid Esters

The synthesis of this compound-3-carboxylic acid esters is of significant interest due to their role as key intermediates in the production of pharmaceuticals, such as the antiviral medication Oseltamivir (B103847). innospk.comgoogle.com A patented industrial process outlines an efficient, large-scale synthesis. wipo.int

The multi-step process begins with the reaction of an epoxide with an amine to form an aminodiol. This intermediate is then treated with a sulfonylating agent in the presence of a base to yield an azabicyclohept-2-ene derivative. The subsequent reaction of this compound with an alcohol in the presence of a Lewis acid affords an N-substituted 7-azabicyclohept-3-ene. The final step involves the removal of the substituent on the nitrogen at the 7-position to yield the target this compound-3-carboxylic acid ester. wipo.int This synthetic pathway is designed to be economical and efficient for industrial applications. wipo.int

For example, (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, a vital intermediate for Oseltamivir phosphate (B84403), is synthesized using such sophisticated processes to ensure high purity and the correct stereochemistry. innospk.com

Synthesis of 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates and Acetates

A diastereoselective intramolecular aziridination reaction has been developed for the synthesis of 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates. acs.orgresearchgate.net This protocol utilizes 2-amino-4-H-pyrans and spiropyrans as starting materials. acs.org The reaction employs iodosylbenzene as the oxidant in the presence of a carboxylic acid and triethylamine. acs.orgresearchgate.net This method is notable for its broad substrate scope, accommodating various aromatic and aliphatic carboxylic acids, and proceeds under mild conditions to afford a diverse range of pyran-fused NH-aziridine scaffolds in good to excellent yields. acs.org

The proposed mechanism involves the in-situ formation of an electrophilic nitrogen species, which then undergoes an intramolecular cyclization via attack by the enamine double bond, assisted by the pyran oxygen atom, to generate the bicyclic product. acs.org

A related catalyst-free approach uses iodobenzene diacetate (PIDA) as the oxidant to synthesize novel 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate scaffolds directly from 2-amino-3-cyano-4-H-pyrans and their spiro-analogues at room temperature. rsc.org This method provides direct access to pyran-fused 2-acetoxy-NH-aziridines. rsc.org

Synthesis of 2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl Carboxylates
Starting MaterialOxidantReagentsProduct TypeReference
2-Amino-4-H-pyransIodosylbenzeneCarboxylic Acid, Triethylamine2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates acs.org
2-Amino-3-cyano-4-H-pyransIodobenzene diacetate (PIDA)None (catalyst-free)6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates rsc.org
SpiropyransIodosylbenzeneCarboxylic Acid, TriethylamineSpiro-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates acs.org

Preparation of N-Substituted this compound Derivatives (e.g., 7-Tosyl-7-azabicyclo[4.1.0]hept-3-ene)

N-substituted derivatives of this compound are commonly prepared to protect the nitrogen atom or to introduce specific functionalities. The tosyl group (p-toluenesulfonyl) is a frequently used N-substituent. The synthesis of 7-tosyl-7-azabicyclo[4.1.0]hept-3-ene can be achieved from cyclohexene. acs.orgchemsrc.com The reaction typically involves an aziridination step using a tosyl-containing nitrene precursor, such as Chloramine-T, in the presence of a suitable catalyst or under specific reaction conditions. chemsrc.com This meso-azabicycloheptene has been utilized as a substrate in catalytic asymmetric reactions, such as regiodivergent desymmetrization via allylic oxidation, to produce enantioenriched structural isomers. acs.org

Synthetic Routes to Related Bicyclic Systems (e.g., 7-Methyl-azabicyclo[4.1.0]heptane)

Synthetic routes to related saturated bicyclic systems, such as 7-methyl-azabicyclo[4.1.0]heptane, have also been developed. A novel, two-step synthesis starts from cyclohexene oxide. google.com

Step 1: Preparation of the intermediate o-methylaminocyclohexanol. Cyclohexene oxide is reacted with an aqueous solution of methylamine. The reaction involves a nucleophilic ring-opening of the epoxide by methylamine. google.com

Step 2: Cyclization to the final product. The intermediate amino alcohol is then cyclized to form the aziridine ring. This is achieved by first converting the alcohol to a leaving group, for instance by reacting it with phosphorus tribromide to form a bromide, followed by intramolecular cyclization under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) to yield 7-methyl-azabicyclo[4.1.0]heptane. google.com

This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and improved yields compared to previous routes. google.com

Synthesis of 7-Methyl-azabicyclo[4.1.0]heptane
StepStarting MaterialKey ReagentsProductReference
1Cyclohexene oxideAqueous methylamineo-Methylaminocyclohexanol google.com
2o-MethylaminocyclohexanolPhosphorus tribromide/triethylamine or Bromine/triphenylphosphine/triethylamine7-Methyl-azabicyclo[4.1.0]heptane google.com

Chemical Reactivity and Transformations of 7 Azabicyclo 4.1.0 Hept 3 Ene Systems

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The three-membered aziridine ring in the 7-azabicyclo[4.1.0]hept-3-ene system is susceptible to ring-opening reactions due to inherent ring strain. These reactions can be initiated by various reagents, leading to the formation of functionalized cyclohexene (B86901) derivatives.

Nucleophilic Ring Opening Reactions (e.g., with TMSN3)

The aziridine ring can be opened by nucleophiles. A notable example is the ring-opening reaction with trimethylsilyl (B98337) azide (B81097) (TMSN3). This reaction is a key step in the synthesis of oseltamivir (B103847), an antiviral medication. researchgate.net The process typically involves the regioselective attack of the azide nucleophile on one of the aziridine carbons, leading to the formation of an azido-amine derivative. asianpubs.org For instance, the reaction of ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate with sodium azide and ammonium (B1175870) chloride results in the formation of the corresponding azido-amine. asianpubs.org

Non-activated aziridines, those with hydrogen, alkyl, or aryl groups on the nitrogen, generally require more drastic conditions or the presence of a Brønsted or Lewis acid to facilitate ring-opening. tdx.cat

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of the nucleophilic attack on the aziridine ring is a crucial aspect of these reactions. In many cases, the attack occurs at the carbon atom that is less sterically hindered. The stereochemistry of the resulting product is often controlled by the stereochemistry of the starting bicyclic system, frequently proceeding with an inversion of configuration at the site of nucleophilic attack.

For certain derivatives, such as those with a C4 chiral center, the substituent at this position can control the regioselective nucleophilic attack. rsc.org

Reactions Involving the Cyclohexene Double Bond

The double bond within the cyclohexene ring of this compound provides another site for chemical modification, allowing for the introduction of various functional groups.

Allylic Oxidation Reactions

Allylic oxidation of N-protected this compound systems can be achieved using various oxidizing agents. These reactions introduce a hydroxyl or carbonyl group at the allylic position, further functionalizing the molecule. While specific examples directly on the parent this compound are not extensively detailed in the provided results, related systems undergo such transformations. For instance, the oxidation of an epoxy alcohol derived from a cyclohexene precursor using a mixture of TEMPO and bis(acetoxy)iodobenzene (BAIB) yields an aldehyde. google.com

Halogenation Reactions (e.g., Bromination)

The double bond of the cyclohexene ring can undergo halogenation reactions. Bromination, for example, can be achieved through electrophilic addition of bromine. This reaction would lead to the formation of a dibromo-7-azabicyclo[4.1.0]heptane derivative. While direct bromination of the parent compound is not explicitly described, the synthesis of related brominated bicyclic compounds, such as tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate, involves electrophilic bromination of the bicyclic core. smolecule.com The use of a bromine/triphenylphosphine system can also be employed for transformations involving bromination. google.com

Skeletal Rearrangements and Further Derivatizations

The this compound scaffold can undergo skeletal rearrangements to form other heterocyclic systems. For example, pyran-fused NH-aziridine scaffolds, which are related to the 7-azabicyclo[4.1.0]heptene system, can be transformed into biologically relevant pyranooxazolone and pyrrole (B145914) derivatives. nih.govacs.orgscispace.com These transformations highlight the synthetic utility of this class of compounds in generating diverse molecular architectures. nih.govacs.orgscispace.comresearchgate.net

Further derivatizations are also common. The nitrogen atom of the aziridine can be acylated, for instance, with 4-methoxypicolinoyl chloride to yield the corresponding amide. nii.ac.jp Additionally, the ester functionality present in some derivatives, such as ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate, provides a handle for further chemical modifications. nih.govlgcstandards.com

Electrocyclic Ring Opening to Azepine Derivatives

The this compound framework is a valuable precursor for the synthesis of substituted 1H-azepines, which are seven-membered nitrogen-containing heterocyclic compounds. The transformation is not a direct ring opening of the starting material but proceeds through a strategically designed intermediate. The key step involves an electrocyclic ring opening of a transient 7-azabicyclo[4.1.0]hepta-2,4-diene system. thieme-connect.de

A common pathway begins with the functionalization of the cyclohexene ring of a this compound derivative. For instance, low-temperature bromination of methyl this compound-7-carboxylate yields the corresponding 3,4-dibromo derivative. thieme-connect.de This intermediate, when treated with a strong base like sodium methoxide, undergoes a double dehydrobromination reaction. This elimination process creates two new double bonds, forming the highly strained and transient 7-azabicyclo[4.1.0]hepta-2,4-diene 15. thieme-connect.de This diene then spontaneously undergoes a concerted 6-pi electrocyclic ring opening, a type of pericyclic reaction, to relieve ring strain and form the stable, aromatic 1H-azepine ring system. thieme-connect.demasterorganicchemistry.com This method provides a controlled route to specifically substituted azepines, avoiding isomeric contamination. thieme-connect.de

EntryReactantReagents & ConditionsProductYield (%)Ref
1Methyl this compound-7-carboxylate (13)1. Br₂, CH₂Cl₂, -78°CMethyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate (14)76 thieme-connect.de
2Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate (14)NaOMe, THFMethyl 1H-azepine-1-carboxylate (16)67 thieme-connect.de

Transformations into Pyranooxazolone and Pyrrole Compounds

The 2-oxa-7-azabicyclo[4.1.0]hept-3-ene scaffold, a related heterocyclic system, demonstrates remarkable versatility in its transformation into other biologically relevant compounds, namely pyranooxazolones and functionalized pyrroles. These skeletal rearrangements highlight the synthetic utility of the strained aziridine ring within the bicyclic system. scispace.comacs.org

The synthesis of these precursor scaffolds can be achieved via a diastereoselective intramolecular aziridination of 2-amino-4-H-pyran derivatives. acs.orgnih.gov Once formed, these stable 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates can be selectively converted into different heterocyclic systems depending on the reaction conditions.

Treatment of selective 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dioxane at room temperature prompts a rapid transformation into highly decorated pyranooxazolone scaffolds. acs.org The reaction proceeds quickly, often within 30 minutes, and in near-quantitative yields. acs.org

Alternatively, when the 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates are subjected to acid catalysis, using p-toluenesulfonic acid (p-TsOH) in refluxing methanol, they are efficiently converted into well-functionalized pyrrole derivatives. acs.org These conversions are typically complete within a short reaction time (around 2 hours) and provide excellent yields of the pyrrole products. acs.org

PrecursorReagents & ConditionsProduct TypeYield (%)Ref
2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylateTBAF (1 equiv), Dioxane, rt, ~30 minPyranooxazoloneup to 94 acs.org
2-Oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylatep-TsOH (10 mol %), Methanol, reflux, ~2 hPyrroleup to 92 acs.org

Functional Group Interconversions on the Bicyclic Scaffold

Beyond ring-opening and rearrangement reactions, the this compound system allows for various functional group interconversions (FGIs) that preserve the core bicyclic structure. These modifications are crucial for creating diverse molecular scaffolds for applications such as structure-activity relationship (SAR) studies in medicinal chemistry. rsc.orgrsc.org

One key FGI is the direct functionalization of the double bond within the cyclohexene ring. For example, the double bond of methyl this compound-7-carboxylate can be readily halogenated. Treatment with bromine in dichloromethane (B109758) at low temperatures leads to the formation of the corresponding 3,4-dibromo-7-azabicyclo[4.1.0]heptane derivative in good yield. thieme-connect.de This di-halogenated product serves as a key intermediate for subsequent reactions, such as the base-induced elimination to form azepines. thieme-connect.de

Another important class of FGIs involves the introduction of functional groups at the bridgehead carbon atoms. An efficient method for this involves the intramolecular aziridination of enamine fragments present in precursors like 2-amino-4-H-pyrans. Using hypervalent iodine reagents such as iodobenzene (B50100) diacetate (PIDA), it is possible to synthesize novel 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate (B1210297) scaffolds. rsc.orgrsc.org This reaction proceeds at room temperature without a catalyst and introduces an acetoxy group at a bridgehead position, demonstrating a powerful method for functionalizing the bicyclic core. rsc.orgrsc.org

ScaffoldReactionReagents & ConditionsProductRef
Methyl this compound-7-carboxylateBromination of alkeneBr₂, CH₂Cl₂, -78°CMethyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate thieme-connect.de
2-Amino-3-cyano-4-H-pyranIntramolecular Aziridination & AcetoxylationIodobenzene diacetate (PIDA), DCM, rt6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate rsc.orgrsc.org

Stereochemical Aspects and Chiral Synthesis of 7 Azabicyclo 4.1.0 Hept 3 Ene Derivatives

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of 7-azabicyclo[4.1.0]hept-3-ene derivatives, this is often achieved through intramolecular reactions where existing stereocenters in the starting material direct the formation of new ones.

An advanced protocol for the diastereoselective intramolecular aziridination of 4-H-pyran and spiropyran analogues has been developed to produce 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates. nih.govacs.orgscispace.com This reaction utilizes iodosylbenzene as an oxidant in the presence of a carboxylic acid and triethylamine (B128534). nih.govacs.orgscispace.com The high degree of structural and stereochemical diversity in the resulting pyran-fused NH-aziridine scaffolds makes them interesting for further studies. nih.govacs.orgscispace.com The reaction proceeds with good to excellent yields and allows for the incorporation of a variety of aromatic and aliphatic carboxylic acids, further diversifying the products. acs.org

Another approach involves the indium-mediated allylation of an Ellman sulfinimine, which establishes stereochemistry with a high diastereomeric ratio (>9:1 dr). vanderbilt.edu This method allows for the synthesis of various 1-azabicyclo[m.n.0]alkane ring systems. vanderbilt.edu

Table 1: Diastereoselective Synthesis of 2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl Carboxylates acs.org
Starting MaterialReagents and ConditionsProductYield
2-Amino-4-H-pyransIodosylbenzene, Carboxylic Acid, Triethylamine, DCM, rt2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylatesGood to Excellent
SpiropyransIodosylbenzene, Carboxylic Acid, Triethylamine, DCM, rtSpiro[2-oxa-7-azabicyclo[4.1.0]heptan-3,1'-cyclohexane] derivativesGood to Excellent

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is crucial for applications where a specific stereoisomer is biologically active.

Catalytic asymmetric reactions are powerful tools for creating chiral molecules. A notable example is the regiodivergent desymmetrization of meso-azabicycloheptene. acs.org In this novel reaction, a single chiral copper catalyst is used for the allylic oxidation of a meso-compound, leading to two different, enantioenriched structural isomers with high optical purity. acs.org The enantioselectivity of these isomers can be further enhanced to over 99.5% ee through derivatization. acs.org

The desymmetrization of meso-N-sulfonylaziridines can also be achieved using chiral nonracemic nucleophiles and bases. For instance, the cyclohexene-derived aziridine (B145994), 7-tosyl-7-azabicyclo[4.1.0]heptane, reacts with Grignard reagents in the presence of chiral copper catalysts to yield sulfonamides with up to 91% enantiomeric excess (ee). scispace.com

The development of effective chiral catalysts is central to enantioselective synthesis involving aziridine rings. Zirconium-based catalysts have shown promise in this area. A chiral zirconium catalyst, prepared from Zr(OtBu)4 and a chiral tridentate BINOL, has been found to be effective for the asymmetric ring-opening of meso-aziridines with aniline (B41778) derivatives. rsc.org

Furthermore, chiral magnesium(II) catalysts have been successfully employed in the asymmetric ring-opening of meso-aziridines with primary alcohols. rsc.org These reactions can achieve high yields and enantioselectivities. The development of various chiral catalysts, including those based on cinchona alkaloids, has expanded the toolbox for the synthesis of enantioenriched aziridine derivatives. researchgate.net

Table 2: Enantioselective Reactions for this compound Derivatives
Reaction TypeSubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Regiodivergent Desymmetrizationmeso-AzabicyclohepteneChiral Copper CatalystTwo enantioenriched structural isomers>99.5% (after derivatization) acs.org
Asymmetric Ring-Openingmeso-AziridinesChiral Zirconium CatalystChiral aminesHigh rsc.org
Asymmetric Ring-Openingmeso-AziridinesChiral Magnesium(II) CatalystChiral amino ethersUp to 99% rsc.org
Desymmetrization7-Tosyl-7-azabicyclo[4.1.0]heptaneGrignard reagents with chiral Cu-catalystsChiral sulfonamidesUp to 91% scispace.com

Control and Elucidation of Stereochemistry in Azabicyclic Systems

The rigid conformation of the 7-azabicyclo[4.1.0]heptane system plays a significant role in controlling the stereochemical outcome of reactions. angenechemical.comsmolecule.com This rigidity enhances enantioselectivity in chiral synthesis, making it a valuable scaffold for asymmetric catalysis. smolecule.com

The elucidation of the stereochemistry of the synthesized compounds is typically achieved using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. rsc.org For instance, the absolute configuration of optically active products from asymmetric ring-opening reactions has been determined by X-ray crystallographic analysis. rsc.org Computational methods, such as Density Functional Theory (DFT), are also employed to understand the reaction mechanisms and predict the stereochemical outcomes. nih.gov These studies help in understanding the factors that govern stereoselectivity and in the rational design of new synthetic strategies.

Advanced Spectroscopic and Structural Characterization of 7 Azabicyclo 4.1.0 Hept 3 Ene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the intricate structures of 7-azabicyclo[4.1.0]hept-3-ene derivatives.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. For instance, in a derivative like 7-tosyl-7-azabicyclo[4.1.0]hept-3-ene, the aromatic protons of the tosyl group typically appear as distinct doublets in the ¹H NMR spectrum. beilstein-journals.org The bicyclic protons in certain anti-malarial derivatives of 7-azabicyclo[4.1.0]heptane have been observed in the range of δ 1.58–1.94 ppm.

¹³C NMR is instrumental in identifying the carbon skeleton. For example, in 1-methyl-7-azabicyclo[4.1.0]hept-6-en-2-one, the carbonyl carbon (C=O) presents a characteristic signal around 207.38 ppm, while the carbons of the aziridine (B145994) ring (C-1 and C-6) and the methyl group appear at distinct chemical shifts. wiley-vch.de

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. innovareacademics.insdsu.eduyoutube.com

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the bicyclic ring system. sdsu.edu

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H single bonds. sdsu.edu

HMBC identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the complete molecular structure, including the placement of substituents and the relationship between different parts of the molecule. sdsu.edu

These 2D NMR experiments are often essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Source
7-Tosyl-7-azabicyclo[4.1.0]hept-3-ene7.83 (d, 2H), 7.33 (d, 2H), 5.60 (m, 2H), 3.29 (s, 2H), 2.44 (s, 3H)Not specified beilstein-journals.org
1-Methyl-7-azabicyclo[4.1.0]hept-6-en-2-one1.53 (s, 3H), 1.58–2.65 (m, 4H), 3.15 (m, 1H), 3.36 (m, 1H)13.73 (q), 18.77 (t), 26.91 (t), 39.89 (t), 41.28 (s, C-1), 174.25 (s, C-6), 207.38 (s, C=O) wiley-vch.de

Note: Chemical shifts are dependent on the solvent and specific derivative structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the fragmentation patterns of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. wiley-vch.deacs.org This is critical for confirming the chemical formula of newly synthesized derivatives. For instance, HRMS (ESI) of a derivative of 1-methyl-7-azabicyclo[4.1.0]hept-6-en-2-one showed an [M+H]⁺ ion at m/z 219.1098, which was in close agreement with the calculated value of 219.1128. wiley-vch.de

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and identifying trace-level impurities. researchgate.netresearchgate.net In the context of pharmaceutical applications, a rapid run-time LC-MS method was developed to detect and quantify a genotoxic impurity, ethyl-(1R,5R,6R)-7-(tertbutyl)- 5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate, in oseltamivir (B103847) phosphate (B84403). researchgate.netresearchgate.net The method was capable of confirming parent and daughter ion masses through mass spectrometry and further fragmentation with tandem mass spectrometry. researchgate.net The mass-to-charge ratio (m/z) for this impurity was determined to be 310.0 [M+H]⁺. asianpubs.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. researchgate.net This technique provides valuable structural information by revealing how the molecule breaks apart, which can help in identifying the core structure and the nature of its substituents.

Table 2: Mass Spectrometry Data for a this compound Derivative

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Source
Ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylateESI310.0Not specified asianpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. rsc.orgmdpi.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

For this compound derivatives, IR spectroscopy can confirm the presence of key structural features:

C=N stretch: The imine functionality within some derivatives, such as 6-methyl-7-azabicyclo[4.1.0]hept-1(7)-ene, exhibits a characteristic stretching vibration around 1720 cm⁻¹. wiley-vch.de

C=O stretch: Carbonyl groups, as found in ester or ketone derivatives, show strong absorption bands. For example, in 1-methyl-7-azabicyclo[4.1.0]hept-6-en-2-one, the C=O stretch appears at 1696 cm⁻¹. wiley-vch.de

N-H stretch: In derivatives with an N-H bond, a characteristic stretching vibration would be expected in the region of 3300-3500 cm⁻¹.

C-H stretch: Aliphatic and vinylic C-H stretching vibrations are typically observed around 2850-3100 cm⁻¹.

The IR spectrum provides a molecular fingerprint that can be used for compound identification and to monitor the progress of chemical reactions involving changes in functional groups. researchgate.netacs.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Example CompoundSource
C=N (Imine)~1720 - 17636-Methyl-7-azabicyclo[4.1.0]hept-1(7)-ene (1720 cm⁻¹), 1-Methyl-7-azabicyclo[4.1.0]hept-6-en-2-one (1763 cm⁻¹) wiley-vch.de
C=O (Ketone)~16961-Methyl-7-azabicyclo[4.1.0]hept-6-en-2-one wiley-vch.de
C=O (Ester)~17422-(4-Methylphenylsulfonamido)-2-(4-methylphenyl)ethyl acetate (B1210297) mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. rsc.org This technique is particularly valuable for resolving stereochemical ambiguities in substituted this compound derivatives.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the exact positions of atoms in space. This has been instrumental in confirming the structures of various derivatives. For example, the crystal structures of adducts formed from the reaction of benzyl (B1604629) 2H-azirine-3-carboxylate with cyclic and acyclic dienes confirmed that the cycloaddition reactions exclusively yielded products of endo addition with respect to the three-membered ring. semanticscholar.org

While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural information is unparalleled in its detail and is often used to validate the interpretations of spectroscopic data.

Differential Scanning Calorimetry (DSC) in Purity Assessment and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.orgmdpi.com It is used to characterize the thermal properties of this compound derivatives, such as their melting point, and to assess their purity.

In the context of pharmaceutical development, DSC is employed in the characterization of active pharmaceutical ingredients (APIs). For instance, DSC was part of a suite of spectroscopic techniques used to characterize an oseltamivir phosphate API, a drug that has a this compound derivative as a potential impurity. innovareacademics.inresearchgate.net A sharp melting endotherm in a DSC thermogram is indicative of a highly pure crystalline compound. The presence of impurities typically leads to a broadening and depression of the melting peak.

Theoretical and Computational Studies on 7 Azabicyclo 4.1.0 Hept 3 Ene Systems

Electronic Structure and Bonding Analysis

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the electronic nature of the 7-azabicyclo[4.1.0]hept-3-ene framework. The fusion of the strained aziridine (B145994) ring with the cyclohexene (B86901) moiety significantly influences the electron distribution and frontier molecular orbitals.

The nitrogen atom in the aziridine ring possesses a lone pair of electrons, which can participate in conjugation with the adjacent π-system of the cyclohexene ring, albeit to a limited extent due to the ring's geometry. The degree of this interaction is highly dependent on the substituents attached to the nitrogen atom. For instance, in the related compound 7-(trifluoroacetyl)-7-azabicyclo[4.1.0]heptane, the strongly electron-withdrawing trifluoroacetyl group significantly increases the electrophilicity of the nitrogen atom. smolecule.com This highlights the tunability of the electronic properties of the azabicyclo[4.1.0]heptane system through substitution.

Natural Bond Orbital (NBO) analysis on related systems, such as tricyclic oxocanes, has revealed the presence of significant through-space stabilizing interactions. acs.org Similar analyses on this compound would be expected to show complex hyperconjugative interactions between the σ-bonds of the bicyclic framework and the π-system of the double bond, as well as the lone pair on the nitrogen atom. These interactions are crucial in determining the molecule's reactivity and stability.

DFT calculations on substituted bicyclo[4.1.0]hepta-1(6),4-diene-2,3-dione have shown that the relative energies of isomers are significantly influenced by the substitution pattern, with energy differences in the range of 58.6 to 78.7 kJ/mol. grafiati.com This underscores the impact of electronic effects on the stability of the bicyclo[4.1.0]heptane ring system.

A summary of key electronic properties of related systems is presented in the table below.

Compound/SystemComputational MethodKey FindingReference
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptaneNot specifiedThe trifluoroacetyl group increases the electrophilicity of the nitrogen atom. smolecule.com
Tricyclic oxocaneNBO analysisDiscovery of a long-range Perlin effect due to through-space n → σ* stabilizing interaction. acs.org
Bicyclo[4.1.0]hepta-1(6),4-diene-2,3-dioneBecke3LYP/6-31G*Isomers have significantly different stabilities due to electronic and strain effects. grafiati.com
5-Oxa-1-azabicyclo[4.1.0]hept-3-eneNot specifiedMethyl or phenyl substitution on the one-atom bridge suppresses reactivity towards acylketenes. researchgate.net

Conformational Analysis and Ring Strain Contributions

The this compound system is characterized by considerable ring strain, primarily arising from the fusion of the three-membered aziridine ring onto the six-membered ring. The strain energy of the parent bicyclo[4.1.0]heptane system is estimated to be approximately 27 kcal/mol, a significant portion of which is attributed to the cyclopropane (B1198618) moiety. smolecule.com This inherent strain is a key determinant of the molecule's reactivity, often promoting ring-opening reactions.

Conformational analysis of the six-membered ring in the saturated analogue, 7-azabicyclo[4.1.0]heptane, suggests a preference for a half-chair conformation. It is expected that this compound would also adopt a similar half-chair conformation for its cyclohexene ring to minimize torsional and steric strain, while accommodating the fused aziridine.

Theoretical calculations on related bicyclic systems provide further insight. For instance, studies on bicyclo[4.1.0]heptane halohydrins have been conducted to understand their conformation. grafiati.com Furthermore, the stereochemical rigidity of the bicyclo[4.1.0]heptane framework is a noted feature, which can be exploited in asymmetric synthesis. smolecule.com

The table below summarizes findings related to ring strain and conformation.

SystemParameterValueReference
bicyclo[4.1.0]heptaneEstimated Ring Strain~27 kcal/mol smolecule.com
7-azabicyclo[4.1.0]heptanePredicted ConformationHalf-chair for the six-membered ringInferred from related structures
bicyclo[4.1.0]heptane halohydrinsProperty StudiedConformation grafiati.com

Reaction Mechanism Predictions and Transition State Analysis

Computational studies have been pivotal in predicting and understanding the mechanisms of reactions involving the this compound system and its analogues. These investigations often focus on the energetics of reaction pathways and the structures of transition states.

A key reaction of this system is the ring-opening of the aziridine moiety. DFT calculations on the palladium-catalyzed ring-opening of aziridines have shown that the oxidative addition of the aziridine is the regioselectivity- and stereospecificity-determining step. acs.org The calculations of transition state energies were in good agreement with experimental observations. acs.org

The reverse reaction, the aziridination of cyclohexene, has also been studied computationally. DFT calculations on the electrochemical aziridination of an alkene with ammonia (B1221849) revealed that the nucleophilic addition of ammonia to the alkene radical cation has an activation barrier of 8.7 kcal/mol in a protic solvent. chinesechemsoc.org Computational studies on the enantioselective aziridination of unactivated terminal alkenes identified the alkene migratory insertion as the enantio- and rate-determining step, with a calculated energy difference of 1.9 kcal/mol between the two competing transition states. acs.orgnih.gov

Quantum chemical calculations have also been used to evaluate the mechanism of the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, a derivative of the target compound. These calculations indicated a preference for a stepwise pathway involving a zwitterionic intermediate. ucdavis.edu The subsequent electrocyclic ring-opening was also studied, with calculations showing a preference for the "methyl-in" dienamine product by 4-5 kcal/mol. ucdavis.edu

The table below presents a summary of key findings from reaction mechanism studies.

ReactionComputational MethodKey FindingReference
Palladium-catalyzed aziridine ring-openingDFTOxidative addition is the rate-determining step. acs.org
Electrochemical aziridination of an alkeneDFTActivation barrier for NH3 addition to the radical cation is 8.7 kcal/mol. chinesechemsoc.org
Enantioselective aziridination of terminal alkenesDFTAlkene migratory insertion is the enantio- and rate-determining step. acs.orgnih.gov
Cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptaneQuantum Chemical CalculationsA stepwise mechanism through a zwitterionic intermediate is preferred. ucdavis.edu
Ring-opening of cyclic carbonatesDFTBifunctional activity of the catalyst significantly reduces the Gibbs energy of the reaction. rsc.org

Quantitative Structure-Reactivity Relationships from Computational Models

While specific Quantitative Structure-Reactivity Relationship (QSRR) models for this compound are not extensively documented in the literature, the principles of QSRR are highly applicable to this class of compounds. QSRR aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity.

For derivatives of this compound, QSRR models could be developed to predict their reactivity in various transformations, such as ring-opening reactions or cycloadditions. The descriptors used in such models would be derived from computational chemistry and could include:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Studies on related heterocyclic systems demonstrate the utility of this approach. For example, QSRR modeling has been successfully applied to understand the retention behavior of s-triazine derivatives in chromatography, which is related to their lipophilicity. nih.gov In another instance, the development of novel imidazo-fused heterocycles with calcium channel blocking activity was guided by understanding their structural and electronic properties. acs.org

For the 7-azabicyclo[4.1.0]heptene scaffold, a QSRR study could, for instance, correlate the energy of the LUMO with the rate of a nucleophilic ring-opening reaction. Similarly, the biological activity of a series of substituted this compound derivatives could be modeled using a combination of electronic and steric descriptors. Such models would be invaluable in the rational design of new compounds with desired properties, such as enhanced reactivity or specific biological activities.

The table below outlines potential descriptors for a QSRR model of this compound derivatives.

Descriptor TypeExamplesPotential Application
ElectronicAtomic charges on N and C atoms of the aziridine ring, HOMO/LUMO energiesPredicting reactivity towards electrophiles and nucleophiles
Stericvan der Waals volume, surface area, specific dihedral anglesCorrelating with binding affinity to biological targets, predicting regioselectivity
ThermodynamicEnthalpy of formation, strain energyAssessing relative stability of isomers and conformers
TopologicalWiener index, Randić indexGeneral correlation with physical properties and biological activity

Applications in Advanced Organic Synthesis

Role as Building Blocks for Complex Molecular Architectures

7-Azabicyclo[4.1.0]hept-3-ene serves as a valuable building block for the construction of more intricate and functionally diverse organic molecules. The inherent ring strain of the aziridine (B145994) moiety facilitates a range of ring-opening reactions, allowing for the introduction of various functional groups and the formation of new carbocyclic and heterocyclic systems. This reactivity, combined with the stereochemical control often achievable, makes it a powerful tool for synthetic chemists.

The constrained geometry of the 7-azabicyclo[4.1.0]heptane scaffold is prized for its ability to mimic the bioactive conformations of more flexible amine structures, which can enhance binding selectivity to biological targets. The strategic placement of functional groups on this rigid framework allows for the systematic exploration of chemical space in drug discovery projects. For instance, the synthesis of previously unreported 6-functionalized azabicyclo[4.1.0]heptane derivatives has been developed, highlighting the utility of this scaffold in creating novel building blocks. researchgate.net These derivatives, including bicyclic γ-amino acids, are considered promising starting points for medicinal chemistry programs due to their three-dimensional shapes and high sp³ character. researchgate.net

The versatility of this scaffold is further demonstrated by the synthesis of various substituted derivatives. For example, an efficient, catalyst-free method has been developed for the synthesis of 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates from 2-amino-3-cyano-4-H-pyrans. rsc.org These pyran-fused 2-acetoxy-NH-aziridines are remarkably stable and can be utilized in structure-activity relationship (SAR) studies for pharmaceutical and medicinal chemistry. rsc.orgresearchgate.net

Starting MaterialReagentProductSignificance
2-Amino-3-cyano-4-H-pyransIodobenzene (B50100) diacetate (PIDA)6-Cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate (B1210297)Stable pyran-fused aziridine scaffold for SAR studies. rsc.org
Cyclohexa-1,4-diene derivativesIodine isocyanate, Bromine, Base1H-Azepine derivativesPreparatively useful route to azepines. thieme-connect.de
1,4-DihydrobenzenesINCO, MeOH, Br₂, NaOMeMethyl 1H-azepine-1-carboxylateSynthesis of specifically substituted 1H-azepines. thieme-connect.de

Intermediates in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Azepines)

One of the most significant applications of 7-azabicyclo[4.1.0]hept-3-enes is their role as precursors to seven-membered nitrogen-containing heterocycles, particularly azepines. kit.edu The transformation from the bicyclo[4.1.0]heptene system to the monocyclic azepine ring involves a ring-expansion reaction, typically triggered by chemical or thermal means.

A well-established route to 1H-azepines begins with the appropriate this compound. thieme-connect.de For example, the low-temperature bromination of methyl this compound-7-carboxylate yields a dibromo derivative. thieme-connect.de Subsequent treatment of this intermediate with a base, such as sodium methoxide, induces a double dehydrobromination. thieme-connect.de This leads to the in-situ formation of a highly strained 7-azabicyclo[4.1.0]hepta-2,4-diene, which undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding 1H-azepine derivative. thieme-connect.de This method provides a clean synthesis of specifically substituted 1H-azepines, avoiding isomeric contamination. thieme-connect.de

The general synthetic pathway is as follows:

Preparation of the Aziridine: An electrophilic addition of iodine isocyanate to a cyclohexa-1,4-diene derivative, followed by cyclization, yields the unsaturated aziridine, a this compound. thieme-connect.de

Bromination: The alkene in the six-membered ring is brominated to give a dibromide adduct. thieme-connect.de

Base-Induced Ring Expansion: The dibromide undergoes a base-catalyzed elimination and ring-expansion sequence to form the 1H-azepine. thieme-connect.de

This synthetic strategy underscores the utility of the strained bicyclic system as a latent form of the more complex azepine ring, which is a core structure in various pharmacologically active compounds.

IntermediateReaction ConditionsProductReference
Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylateSodium methoxide, THFMethyl 1H-azepine-1-carboxylate thieme-connect.de
Unsaturated aziridines (from cyclohexa-1,4-dienes)Bromination, then base1H-Azepines thieme-connect.de

Precursors for Biologically Active Scaffolds and Natural Product Synthesis

The this compound framework is a key precursor in the synthesis of various biologically active molecules and natural products. Its derivatives have been instrumental in the development of therapeutic agents.

A prominent example is the role of ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate as a crucial synthetic intermediate for the anti-influenza drug oseltamivir (B103847) (Tamiflu®). patsnap.com This highlights the industrial importance of developing economical and efficient large-scale production methods for such bicyclic precursors. patsnap.com

Furthermore, the high structural and stereochemical diversity achievable in the synthesis of related scaffolds, such as 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates, makes them valuable for generating libraries of compounds for biological screening. acs.orgacs.org These pyran-fused NH-aziridine scaffolds can be efficiently transformed into other biologically relevant structures, such as pyranooxazolone and pyrrole (B145914) derivatives, demonstrating their synthetic potential. acs.orgacs.org The aziridine ring, despite its reactivity, is a key constituent in several bioactive natural products. acs.org The development of diastereoselective intramolecular aziridination reactions to form these scaffolds allows for the creation of diverse molecular entities for biological evaluation. researchgate.net

While the direct synthesis of a natural product from the parent this compound is not extensively documented in the provided sources, its role as a precursor to scaffolds found in bioactive molecules is clear. The related saturated 7-azabicyclo[4.1.0]heptane structure is also investigated for its potential as an analgesic and anti-inflammatory agent, suggesting the inherent biological relevance of this bicyclic amine core.

Precursor CompoundTarget Scaffold/MoleculeBiological RelevanceReference
Ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylateOseltamivir (GS4104)Anti-influenza agent patsnap.com
2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylatesPyranooxazolone and Pyrrole derivativesBiologically relevant heterocycles for SAR studies acs.orgacs.org
2-Amino-4-H-pyransPyran-fused NH-aziridine scaffoldsPotential pharmacological activity researchgate.net

Role in Pharmaceutical Chemistry Research

Significance as Synthetic Intermediates in Drug Discovery and Development

The 7-azabicyclo[4.1.0]hept-3-ene core is a crucial structural motif utilized in the synthesis of complex pharmaceutical agents. Its derivatives serve as key intermediates, enabling the efficient construction of molecules with desired stereochemistry and biological activity.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The rigid bicyclic structure of this compound derivatives makes them excellent scaffolds for such studies. This rigidity helps to enforce specific molecular geometries, which can enhance binding affinity to biological targets.

Researchers have developed protocols for the diastereoselective synthesis of structurally and stereochemically diverse 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates. acs.org The high diversity of these pyran-fused NH-aziridine scaffolds makes them particularly useful for evaluating their biological and pharmacological activities through SAR studies. acs.orgresearchgate.net Modifications at various positions on the bicyclic ring and its substituents allow for a systematic investigation of how structural changes affect biological endpoints. For instance, studies on analogous azabicyclo structures have shown that the introduction of different substituents can significantly influence their antimicrobial or calcium channel antagonist activities. nih.gov The ability to generate a library of these compounds is crucial for identifying derivatives with improved potency and selectivity. researchgate.net

Analytical Research for Pharmaceutical Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. The this compound ring system, due to its reactivity, can be involved in the formation of impurities during synthesis or degradation, some of which may be genotoxic.

A specific derivative, ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate, has been identified as a potential genotoxic impurity (GTI) in the Oseltamivir (B103847) Phosphate (B84403) active pharmaceutical ingredient (API). asianpubs.org Genotoxic impurities have the potential to damage DNA, which may lead to mutations and increase the risk of cancer. asianpubs.org Therefore, regulatory authorities mandate strict control over their levels in drug substances. This particular impurity is believed to have a structural alert for genotoxicity. asianpubs.org

Given the potential risks, this impurity must be controlled within stringent limits in the Oseltamivir Phosphate API. For a maximum daily dose of 150 mg, the recommended limit for this genotoxic impurity is 10 ppm. asianpubs.org The development of highly sensitive analytical methods is therefore essential to detect and quantify this impurity at trace levels, ensuring that the final drug product is safe for patient use. asianpubs.org

Table 1: Profile of a Genotoxic Impurity in Oseltamivir Phosphate

Impurity Name Parent Drug Potential Risk Control Limit

To ensure compliance with strict safety regulations, robust and sensitive analytical methods have been developed and validated for the detection and quantification of the aforementioned genotoxic impurity in Oseltamivir Phosphate. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for this purpose due to their high selectivity and sensitivity. asianpubs.orgasianpubs.org

A rapid LC-MS method has been established for the ultra-trace level analysis of ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate. asianpubs.orgresearchgate.net This method is capable of confirming the parent and daughter ion masses through tandem mass spectrometry (MS/MS), providing unambiguous identification of the impurity. researchgate.netresearchgate.net The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). asianpubs.orginnovareacademics.in

Table 2: Example of a Validated LC-MS Method for Genotoxic Impurity Analysis in Oseltamivir Phosphate

Parameter Details Reference
Instrumentation Liquid Chromatography-Mass Spectrometry (LC-MS) asianpubs.orgresearchgate.net
Column YMC Pack Pro C4 (150 mm × 4.6 mm × 3.0 μm) asianpubs.orgresearchgate.net
Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) in water; B: Acetonitrile (40:60 v/v) asianpubs.orgresearchgate.netresearchgate.net
Flow Rate 1.0 mL/min asianpubs.orgresearchgate.net
Oven Temperature 50 °C asianpubs.orgresearchgate.net
Injection Volume 20 μL asianpubs.orgresearchgate.net
Run Time 8.0 min asianpubs.orgresearchgate.net
Limit of Detection (LOD) 0.03 ppm asianpubs.orgasianpubs.org
Limit of Quantification (LOQ) 0.1 ppm asianpubs.orgasianpubs.org
Linearity Range 0.1 to 15 ppm (Regression Coefficient: 0.9994) asianpubs.orgresearchgate.net

| Recovery | 93.8% to 105.0% | asianpubs.orgresearchgate.netresearchgate.net |

Similarly, UPLC methods have been developed for the quantification of impurities in Oseltamivir Phosphate, offering high sensitivity and short run times. innovareacademics.inresearchgate.net These methods use columns such as the ACQUITY UPLC BEH C18 and are capable of separating multiple impurities within a single run. innovareacademics.inresearchgate.net

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 7-Azabicyclo[4.1.0]hept-3-ene and its derivatives is a critical area for future research. Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future efforts should focus on aligning the synthesis of these valuable scaffolds with the principles of green chemistry.

Promising avenues for exploration include:

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced safety, better control over reaction parameters, and potential for automation. A mixed flow-batch approach has been successfully developed for the synthesis of functionalized NH-aziridines from vinyl azides using an environmentally benign solvent, cyclopentyl methyl ether (CPME). nih.gov This methodology could be adapted for the synthesis of this compound, minimizing the hazards associated with traditional batch processes. nih.gov

Biocatalysis and Chemoenzymatic Methods: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. wisdomlib.org Chemoenzymatic routes have been effectively employed for the synthesis of bicyclic 3′-azido- and 3′-amino-nucleosides, demonstrating the potential of enzymes in constructing complex azabicyclic systems. rsc.orgbeilstein-journals.org Exploring enzymatic aziridination or desymmetrization of suitable precursors could provide a highly efficient and sustainable route to enantiopure this compound. Recent discoveries of naturally occurring aziridine-forming enzymes could inspire the development of novel biocatalysts for this purpose. nih.gov

Photochemical Synthesis: Photoinduced reactions can offer unique reactivity and are often conducted under mild conditions. Photochemical methods have been utilized for the synthesis of bicyclo[4.1.0]hept-2-enes from bicyclo[2.2.2]oct-5-en-2-ones and for the preparation of 3-azabicyclo[3.2.0]heptanes. rsc.orgenamine.net Investigating photochemical routes, such as the photoinduced decarbonylative rearrangement of suitable precursors, could lead to novel and efficient syntheses of the 7-Azabicyclo[4.1.0]heptene skeleton. researchgate.net

Catalytic Systems with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., rhodium, palladium) to catalysts based on earth-abundant and less toxic metals (e.g., iron, copper) is a key goal of sustainable chemistry. While various metal-catalyzed aziridination reactions are known, future research should focus on developing catalytic systems for the synthesis of this compound that utilize these more sustainable metals. eurekaselect.comorganic-chemistry.org

Exploration of Novel Reactivity and Rearrangement Pathways

The inherent ring strain of the aziridine (B145994) moiety in this compound makes it a fertile ground for discovering novel chemical transformations. While the reactivity of simpler aziridines is well-documented, the fused bicyclic nature of this compound could lead to unique and unforeseen reaction pathways.

Future research should investigate:

Ring-Opening Reactions: The facile ring-opening of aziridines is a cornerstone of their synthetic utility. nih.gov Systematic evaluation of ring-opening reactions of bicyclic N-aryl aziridines has shown exquisite regioselectivity under various conditions. researcher.life A comprehensive study of the regioselective and stereoselective ring-opening of this compound with a diverse array of nucleophiles will be crucial to unlocking its potential as a synthetic intermediate. researcher.life The formation and subsequent alkylative ring-opening of the corresponding bicyclic aziridinium (B1262131) ion could provide a powerful method for the synthesis of substituted piperidines and other valuable aza-heterocycles. nih.govfrontiersin.org

Skeletal Rearrangements: The strained bicyclo[4.1.0]heptane framework is prone to skeletal reorganizations. For instance, rhodium(II) complexes can catalyze the skeletal reorganization of enynes to bicyclo[4.1.0]heptene derivatives. acs.org Photochemical and thermal activation could induce novel rearrangements of the this compound skeleton, potentially leading to the formation of other nitrogen-containing bicyclic or tricyclic systems. researchgate.net The manipulation of strained rings is a powerful strategy for accessing valuable chemical frameworks. nih.gov

Aziridinium Ylide Formation and Subsequent Reactions: The nitrogen atom in bicyclic aziridines can react with metal carbenes to form aziridinium ylides. These reactive intermediates can undergo a variety of transformations, including ring expansions, to yield more complex heterocyclic scaffolds like azetidines and piperidines. nih.gov Exploring the generation and reactivity of aziridinium ylides from this compound could open up new avenues for the synthesis of diverse nitrogen-containing molecules. nih.gov

Reactivity of the Alkene Moiety: The presence of the double bond in the cyclohexene (B86901) ring offers another site for functionalization. Investigating reactions such as epoxidation, dihydroxylation, and cycloadditions at the C3-C4 double bond would further enhance the synthetic utility of this scaffold. The interplay between the reactivity of the alkene and the aziridine ring could lead to interesting and selective transformations.

Applications in Asymmetric Catalysis and Method Development

Chiral aziridines are valuable building blocks in asymmetric synthesis and have found applications as ligands and catalysts. mdpi.com The rigid bicyclic structure of this compound makes it an attractive scaffold for the development of new chiral ligands and organocatalysts.

Future directions in this area include:

Development of Chiral Ligands: Functionalization of the this compound core with coordinating groups, such as phosphines or sulfides, could lead to a new class of chiral ligands for transition metal catalysis. mdpi.commdpi.com The defined stereochemistry of the bicyclic framework could impart high levels of enantiocontrol in a variety of asymmetric transformations.

Organocatalysis: Chiral aziridines themselves can act as organocatalysts. For instance, chiral aziridine phosphines have been shown to be effective catalysts in asymmetric Rauhut-Currier reactions. mdpi.com The potential of enantiomerically pure this compound and its derivatives as organocatalysts for various asymmetric reactions warrants investigation.

Enantioselective Synthesis of Aziridines: Developing catalytic enantioselective methods for the synthesis of trisubstituted aziridines is an ongoing challenge. nih.gov A catalytic enantioselective aza-Darzens reaction has been developed to access complex trisubstituted aziridines. nih.gov Future work could focus on developing new catalytic systems for the asymmetric aziridination of 1,3-cyclohexadiene (B119728) to directly produce enantiopure this compound. nih.gov

Advanced Spectroscopic and Analytical Techniques for Real-Time Monitoring

A deeper understanding of the formation and reactivity of this compound requires the application of advanced analytical techniques. Real-time monitoring of chemical reactions can provide valuable mechanistic insights and facilitate reaction optimization.

Future research should employ:

In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and IR spectroscopy can be used to monitor the progress of aziridination and subsequent reactions in real-time. mpg.denih.gov This would allow for the identification of reactive intermediates and the elucidation of reaction mechanisms. mpg.de

Mass Spectrometry-Based Techniques: Probe electrospray ionization (PESI) combined with mass spectrometry (DPiMS) enables the real-time monitoring of changes in the molecular weight of components in a reaction mixture. shimadzu.com This technique could be applied to study the kinetics and mechanism of reactions involving this compound. shimadzu.com Online electrochemical analysis based on mass spectrometry is another powerful tool for studying reaction mechanisms. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, NOESY, HSQC) is crucial for the detailed structural characterization of this compound and its derivatives, confirming stereochemistry and conformation. dnu.dp.ua

Computational Design and Prediction of New Azabicyclic Systems with Desired Properties

Computational chemistry provides a powerful tool for understanding the properties of molecules and for designing new ones with specific characteristics. The application of computational methods to this compound can guide experimental work and accelerate the discovery of new applications.

Future computational studies should focus on:

DFT Calculations for Reactivity and Mechanism: Density Functional Theory (DFT) calculations can be used to investigate the ring strain, electronic structure, and reactivity of this compound. researchgate.net Such calculations can help to predict the regioselectivity of ring-opening reactions and to elucidate the mechanisms of novel rearrangements. researchgate.net DFT can also be used to understand the stereochemical outcomes of asymmetric reactions. nih.gov

Molecular Modeling for Ligand and Catalyst Design: Computational modeling can be used to design new chiral ligands and catalysts based on the this compound scaffold. By simulating the interactions between the catalyst and the substrate, it is possible to predict which designs will lead to the highest levels of enantioselectivity.

Predictive Models for Properties: By combining computational chemistry with machine learning, it may be possible to develop predictive models for the properties of new azabicyclic systems. This could allow for the in-silico screening of large numbers of virtual compounds to identify those with desired biological or material properties, thus streamlining the discovery process.

Q & A

Q. What are the primary synthetic routes for 7-azabicyclo[4.1.0]hept-3-ene, and how can reaction yields be optimized?

The compound is commonly synthesized via the aza-Diels–Alder reaction between 2H-azirines and 1,3-dienes, though this method suffers from narrow substrate scope. Recent advances include intramolecular variants to bypass steric limitations . For ester derivatives, cyclopropanation of pyrrole precursors followed by esterification under acidic conditions is reported, with yields influenced by solvent choice (e.g., dichloromethane) and temperature control . Optimization strategies include kinetic studies to identify rate-limiting steps and computational modeling to predict reactive intermediates.

Q. Which spectroscopic and computational methods are critical for structural elucidation of bicyclic aziridine derivatives?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for confirming molecular weight and ring geometry. For example, 1H^{1}\text{H} NMR signals between δ 2.5–3.5 ppm often indicate strained bicyclic protons. Computational tools like DFT calculations (B3LYP/6-31G* basis set) can model ring strain and predict regioselectivity in derivatization reactions . X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. How do storage conditions impact the stability of this compound derivatives?

Derivatives with electron-withdrawing groups (e.g., esters) are typically stored under inert atmospheres at –20°C to prevent oxidation or hydrolysis. For example, 3-carboxylic acid esters degrade rapidly in humid environments, requiring desiccants and moisture-resistant packaging . Stability assays under varying pH and temperature conditions are advised for long-term storage protocols.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?

The nitrogen atom in the bicyclic framework acts as a nucleophilic center, directing electrophiles to the less-strained positions. For instance, sulfenyl chloride additions favor the exo-face due to reduced steric hindrance, as demonstrated in analogous 7-oxabicyclo systems . Kinetic isotope effect (KIE) studies and transition-state modeling (e.g., NBO analysis) can further elucidate electronic vs. steric contributions .

Q. How can computational chemistry predict bioactivity in this compound derivatives?

Molecular docking (AutoDock Vina) and pharmacophore mapping against targets like opioid receptors or ion channels are used to prioritize derivatives for synthesis. For example, 2,7-diazabicyclo analogs showed analgesic activity via µ-opioid receptor interactions, validated by in vitro binding assays (IC50_{50} values < 10 µM) . MD simulations (>100 ns trajectories) assess binding stability and guide structural modifications .

Q. What strategies resolve contradictions in biological activity data across similar bicyclic scaffolds?

Discrepancies often arise from differences in ring strain, substituent polarity, or metabolic stability. Comparative studies using isosteric analogs (e.g., replacing oxygen with nitrogen in 7-oxabicyclo derivatives) can isolate structural determinants of activity . Dose-response curves and off-target screening (e.g., hERG liability assays) are critical for validating specificity .

Q. How does ring strain influence the reactivity of this compound in cycloaddition reactions?

The fused cyclopropane ring imposes ~25 kcal/mol strain energy, enhancing reactivity in [2+1] or [3+2] cycloadditions. Strain-release-driven reactions with dipolarophiles like nitrones proceed at room temperature, whereas less-strained analogs require heating. Experimental validation via DSC (differential scanning calorimetry) and theoretical strain energy calculations (Schleyer’s method) are recommended .

Methodological Guidance

Designing a kinetic study for aziridine ring-opening reactions in bicyclic systems:

  • Use stopped-flow NMR or IR spectroscopy to monitor real-time ring-opening rates.
  • Vary solvents (polar vs. nonpolar) to assess solvation effects.
  • Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

Validating synthetic intermediates with conflicting spectral data:

  • Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental IR stretches (e.g., C=O at ~1700 cm1^{-1}) with computed spectra (Gaussian 16) .
  • Perform micro-scale recrystallization for X-ray-quality crystals .

Troubleshooting low yields in intramolecular aza-Diels–Alder reactions:

  • Screen Lewis acid catalysts (e.g., ZnCl2_2) to stabilize transition states.
  • Optimize tether length between diene and aziridine to enforce orbital alignment .
  • Use high-pressure conditions (1–5 kbar) to accelerate sluggish reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.